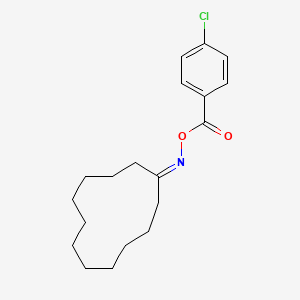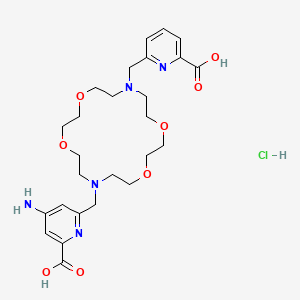![molecular formula C22H28ClN3O3S B2990295 N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215795-65-5](/img/structure/B2990295.png)
N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride” is a complex organic compound . It contains a benzamide group, a thiazole group, and two methoxy groups . The compound is related to a class of molecules that have shown diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a related compound, 4-amino-N-[2 (diethylamino)ethyl] benzamide, was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino)ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods indicated the formation of an ion-associate or ion-pair complex .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a compound of interest in various chemical synthesis and pharmacological studies. Its derivatives have been explored for a range of applications, from antimicrobial agents to potential treatments for Alzheimer's disease.
Antimicrobial Activity : New pyridine derivatives, including those related to N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride, have shown variable and modest antimicrobial activity against a range of bacterial and fungal strains. This highlights their potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Photophysical Properties and DFT Computations : Derivatives such as N-2-Aryl-1,2,3-Triazoles have been synthesized and studied for their photophysical properties, showing potential as blue-emitting fluorophores. These derivatives exhibit fluorescence in the blue and green regions, with their photophysical properties supported by DFT computations. Such characteristics make them suitable for applications in materials science and as fluorescent sensors (Padalkar et al., 2015).
Anticancer Activity : Certain benzimidazole and benzothiazole derivatives have been evaluated for anticancer activity, showing moderate to excellent efficacy against various cancer cell lines. This suggests the compound's derivatives can be explored further for potential therapeutic applications in cancer treatment (Ravinaik et al., 2021).
Selective Histone Deacetylase Inhibitors : Some derivatives have shown promising results as selective inhibitors of histone deacetylase 6 (HDAC6), which play a role in neurodegenerative diseases. These findings open avenues for developing new treatments for conditions such as Alzheimer's disease (Lee et al., 2018).
Structural and Chemical Studies
Molar Refraction and Polarizability : Studies on the molar refraction and polarizability of this compound in various solutions have contributed to a deeper understanding of its chemical properties, including density and refractive index measurements. These studies are crucial for the drug's formulation and development processes (Sawale et al., 2016).
Synthetic Pathways and Chemical Reactions : Research on synthetic pathways has led to the development of novel benzimidazole, benzoxazole, and benzothiazole derivatives from cyanuric chloride, showcasing the compound's versatility in synthesizing various derivatives with potential antimicrobial and photophysical applications (Padalkar et al., 2014).
Eigenschaften
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S.ClH/c1-5-24(6-2)14-15-25(21(26)16-10-12-17(27-3)13-11-16)22-23-20-18(28-4)8-7-9-19(20)29-22;/h7-13H,5-6,14-15H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGRWFUZAQYAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2990212.png)




![Methyl 4-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzoate](/img/structure/B2990224.png)




![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone](/img/structure/B2990232.png)
![2-(4-Chlorophenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2990233.png)
![6-bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine](/img/structure/B2990234.png)
